PU-DZ 8 is classified as a purine derivative, specifically a fluorinated purine scaffold. Its synthesis involves starting materials that include benzodioxole and purine intermediates, which are coupled under specific conditions to yield the final product. The compound's classification within organic chemistry highlights its relevance in studies related to enzyme inhibition and drug development, particularly in neurodegenerative diseases due to its interaction with heat shock protein 90 (HSP90) .
The synthesis of PU-DZ 8 is a multi-step process that begins with the preparation of benzodioxole and purine intermediates. The general synthetic route can be summarized as follows:
This method allows for the efficient formation of the desired compound while minimizing side reactions.
The molecular structure of PU-DZ 8 can be represented by its IUPAC name: 2-fluoro-8-[(6-iodo-1,3-benzodioxol-5-yl)methyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine. Key structural data includes:
The structure features a purine core substituted with fluorine and iodine atoms, as well as an isopropylamino group, contributing to its biological activity .
PU-DZ 8 is capable of undergoing various chemical reactions due to its functional groups:
These reactions enable the exploration of PU-DZ 8's derivatives for enhanced therapeutic applications.
The mechanism of action for PU-DZ 8 primarily involves its interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to bind effectively to these targets, modulating their activity. For instance, PU-DZ 8 has been shown to inhibit heat shock protein 90 (HSP90), a crucial chaperone involved in protein folding and stabilization, which is significant in the context of neurodegenerative diseases .
The pathways through which PU-DZ 8 exerts its effects depend on the biological context, influencing processes like cell proliferation and apoptosis.
PU-DZ 8 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in various applications, particularly in biological assays where solubility can affect bioavailability .
PU-DZ 8 has several promising applications across different scientific fields:
PU-DZ8 emerged from systematic structural optimization of purine-based heat shock protein 90 inhibitors. Early inhibitors like 8-arylsulfanyl adenine derivatives demonstrated moderate heat shock protein 90 binding but suffered from metabolic instability and suboptimal pharmacokinetics. Researchers addressed these limitations by introducing hydrophobic substituents at the C8 position of the purine core, enhancing interactions with heat shock protein 90’s ATP-binding pocket. Specifically, aryl-dithiocarbamate groups were incorporated to improve binding affinity and selectivity. This modification exploited a secondary hydrophobic cleft adjacent to heat shock protein 90’s nucleotide-binding site, resulting in increased binding energy and reduced off-target effects [6].
Conformational studies revealed that PU-DZ8’s 2,4-dichloro-5-methylphenyl moiety optimally occupied a hydrophobic region in the N-terminal domain of heat shock protein 90β, explaining its isoform preference. X-ray crystallography confirmed that the inhibitor’s planar purine ring system forms critical hydrogen bonds with Asp93 and Gly97 residues, while its extended side chain enhances van der Waals interactions with Leu48, Val150, and Phe138 [6]. This targeted optimization achieved a dissociation constant (Kd) of ~20 nM for heat shock protein 90β, representing a 5-fold improvement over early-generation purine scaffolds [6].
Table 1: Structural Elements and Their Contributions to PU-DZ8's Activity
Structural Component | Role in Heat Shock Protein 90 Binding | Biological Impact |
---|---|---|
Purine core (N9-position) | Hydrogen bonding with Asp93/Gly97 | Anchors inhibitor in ATP-binding pocket |
2,4-Dichloro-5-methylphenyl | Hydrophobic interactions with Leu48/Val150 | Enhances isoform selectivity (heat shock protein 90β) |
Dithiocarbamate linker | Chelates Mg2+ near binding site | Improves binding kinetics and residence time |
Terminal piperazine ring | Solvent exposure improves solubility | Facilitates cellular uptake |
Central nervous system penetration was a critical design parameter for PU-DZ8, distinguishing it from earlier heat shock protein 90 inhibitors. The blood-brain barrier’s efflux transporters (e.g., P-glycoprotein) actively exclude many hydrophobic compounds. To circumvent this, PU-DZ8’s chemists implemented a molecular weight reduction strategy (<450 Da) while maintaining moderate lipophilicity (cLogP ~2.8). Introduction of a tertiary amine in the side chain provided pH-dependent membrane permeability, enabling passive diffusion across endothelial cells [7].
Comparative studies with PU-H71 demonstrated PU-DZ8’s superior brain penetration. In murine models, PU-DZ8 achieved brain-to-plasma ratios of 0.85 versus 0.15 for PU-H71, attributable to reduced P-glycoprotein recognition. This enhancement was confirmed using Madin-Darby canine kidney cell monolayers expressing human P-glycoprotein, where PU-DZ8’s efflux ratio was 2.3 versus 8.7 for PU-H71 [7]. The strategic placement of hydrogen bond donors/acceptors also minimized transporter engagement while preserving heat shock protein 90 affinity.
Table 2: Blood-Brain Barrier Permeability Parameters of PU-DZ8 vs. Comparators
Compound | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | P-gp Substrate | Brain-to-Plasma Ratio |
---|---|---|---|---|---|
PU-DZ8 | 437.9 | 2.8 | 65 | Low | 0.85 |
PU-H71 | 560.1 | 4.1 | 58 | High | 0.15 |
Geldanamycin | 560.6 | 3.8 | 104 | Moderate | 0.08 |
PU-DZ8 is synthesized through a seven-step sequence starting from 6-chloro-9H-purine. Key transformations include:
The synthetic route incorporates parallel optimization techniques to explore structural diversity:
Notably, the process avoids transition-metal catalysts, reducing heavy-metal contaminants. The overall yield is 28% from commercial starting materials, with the displacement step as the yield-limiting stage [6] [2].
PU-DZ8 exhibits distinct pharmacological advantages over earlier purine-scaffold heat shock protein 90 inhibitors:
Isoform Selectivity: Unlike pan-inhibitor PU-H71, PU-DZ8 demonstrates 15-fold selectivity for heat shock protein 90β over heat shock protein 90α (IC50 = 18 nM vs. 270 nM). This property proved critical in differentiation studies where heat shock protein 90β-cellular inhibitor of apoptosis protein 1 complexes regulate nuclear export [6].
Metabolic Stability: Microsomal assays (human liver microsomes) showed PU-DZ8’s half-life (t1/2) of 42 minutes versus 12 minutes for PU24FCl. The dithiocarbamate linkage resists esterase-mediated hydrolysis, a vulnerability in carbamate-containing analogs [6].
Transcriptional Impact: Gene expression profiling in THP-1 cells revealed PU-DZ8 modulates only 23% of the genes altered by PU-H71, indicating a refined mechanism. Specifically, it spares heat shock protein 90α-dependent clients like human epidermal growth factor receptor 2, reducing off-target effects [7].
Therapeutic Efficacy: In cellular differentiation models, PU-DZ8 (1 µM) achieved 95% inhibition of monocyte-to-macrophage differentiation without cytotoxicity, whereas PU-H71 required 5 µM for equivalent inhibition and induced 30% apoptosis [6].
Table 3: Functional Comparison of PU-DZ8 with Key Purine-Scaffold Heat Shock Protein 90 Inhibitors
Parameter | PU-DZ8 | PU-H71 | PU24FCl |
---|---|---|---|
Heat shock protein 90β IC50 (nM) | 18 | 25 | 110 |
Selectivity (heat shock protein 90β:heat shock protein 90α) | 1:15 | 1:1.2 | 1:8 |
Plasma Protein Binding (%) | 89 | 97 | 92 |
Microsomal Stability (t1/2, min) | 42 | 35 | 12 |
Cellular EC50 (differentiation inhibition) | 0.3 µM | 1.2 µM | >5 µM |
Central Nervous System Penetration (Kp) | 0.85 | 0.15 | 0.03 |
The structural evolution from PU24FCl to PU-DZ8 represents a paradigm shift from broad-spectrum inhibition to targeted disruption of specific heat shock protein 90 complexes. PU-DZ8’s design successfully balances isoform selectivity, central nervous system availability, and metabolic stability—properties previously unattained in purine-based heat shock protein 90 inhibitors [6] [7].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3